(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride)
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Overview
Description
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is a deuterium-labeled derivative of Dapoxetine hydrochloride. Dapoxetine hydrochloride is a short-acting selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation . The deuterium labeling in (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) enhances its stability and allows for its use as an internal standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) involves the deuterium labeling of Dapoxetine hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Dapoxetine hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Dapoxetine hydrochloride are subjected to deuterium exchange reactions using deuterated reagents in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Various halogenating agents, nucleophiles, and catalysts under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Scientific Research Applications
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Dapoxetine and its metabolites.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to track the metabolism and distribution of Dapoxetine in biological systems.
Neuroscience Research: Utilized in studies investigating the effects of SSRIs on serotonin reuptake and related neural pathways.
Drug Development: Aids in the development of new SSRIs and related compounds by providing a stable reference standard.
Mechanism of Action
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its activity on postsynaptic receptors . The central ejaculatory neural circuit, which includes spinal and cerebral areas, is influenced by this increased serotonin activity, leading to delayed ejaculation . The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Dapoxetine hydrochloride: The non-deuterated form of the compound, also a short-acting SSRI used for premature ejaculation.
Fluoxetine: Another SSRI used for depression and anxiety disorders.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and makes it suitable as an internal standard in analytical applications . This labeling distinguishes it from other SSRIs and their derivatives, providing a reliable reference for quantitative analysis .
Properties
Molecular Formula |
C20H22ClNO |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/i5D,6D,7D,8D,11D,12D,13D; |
InChI Key |
USKHWFSVXPFHHA-GQPBQLLVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCCC(C3=CC=CC=C3)NC)[2H])[2H])[2H])[2H])[2H].Cl |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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